CID 155897731
Description
No direct information about CID 155897731 is available in the provided evidence. Typically, a PubChem CID entry would include:
- Molecular formula and weight
- Structural features (e.g., functional groups, stereochemistry)
- Physicochemical properties (e.g., solubility, LogP, bioavailability)
- Biological activity (e.g., enzyme inhibition, substrate specificity)
- Synthetic routes or natural sources
In the absence of specific data, general methodologies for compound comparison (as inferred from the evidence) are outlined below.
Properties
IUPAC Name |
(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6?,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-COBSHVIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(CCN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Limitations and Recommendations
- Data Gaps: No direct evidence for this compound exists in the provided materials.
- Methodological Insights : Structural overlays (), descriptor-based models (), and ADMET profiling (–20) are validated approaches for compound comparison.
- Future Work : Experimental characterization of this compound’s structure, activity, and pharmacokinetics is required for authoritative analysis.
Q & A
Q. How to design a hypothesis-driven study for this compound’s novel applications?
- Methodological Answer : Start with a falsifiable hypothesis (e.g., "this compound inhibits [enzyme] via allosteric modulation"). Use counterfactual analysis (e.g., enzyme mutants or inhibitors) to test specificity. Employ blinded or randomized designs to reduce bias, and pre-register protocols on platforms like Open Science Framework .
Methodological Resources
- Data Repositories : Deposit raw spectra, crystallographic data, and assay results in ChemSpider or PubChem for community validation .
- Ethical Compliance : Use the ARRIVE 2.0 checklist for animal studies and CONSORT guidelines for clinical trials .
- Statistical Tools : Apply Benjamini-Hochberg corrections for multiple comparisons and power analysis via G*Power to determine sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
